6-Hydroxy-5-nitropicolinic acid
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Overview
Description
6-Hydroxy-5-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitropicolinic acid typically involves the nitration of picolinic acid followed by hydroxylation. One common method includes the reaction of picolinic acid with nitric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-5-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing metal complexes with therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate various pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
5-Nitropicolinic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-picolinic acid: Has the hydroxyl group at the 6th position but lacks the nitro group at the 5th position.
2,6-Dihydroxypicolinic acid: Contains hydroxyl groups at both the 2nd and 6th positions but lacks the nitro group.
Uniqueness
6-Hydroxy-5-nitropicolinic acid is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
6-Hydroxy-5-nitropicolinic acid (6-HNPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
6-HNPA is characterized by the presence of a hydroxyl group and a nitro group on the picolinic acid backbone. This unique structure contributes to its biological activity, particularly its interaction with various biological targets.
Antibacterial Activity
Research indicates that 6-HNPA exhibits significant antibacterial properties. A study demonstrated that it effectively inhibits the growth of multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The compound's mechanism involves interference with bacterial cell wall synthesis and function, which is critical for bacterial survival.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
Escherichia coli | 64 µg/mL | Disruption of membrane integrity |
Pseudomonas aeruginosa | 128 µg/mL | Interference with protein synthesis |
Anticancer Potential
In addition to its antibacterial effects, 6-HNPA has shown promising anticancer activity. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing that it induces cytotoxicity in a dose-dependent manner.
Table 2: Cytotoxic Effects of this compound on A549 Cells
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
10 | 85 | |
25 | 65 | |
50 | 40 | |
100 | 25 | 45 |
The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
The biological activity of 6-HNPA can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in cell signaling pathways related to growth and survival.
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the efficacy of 6-HNPA against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent.
- Cancer Research : In vitro studies on lung cancer models demonstrated that treatment with 6-HNPA resulted in reduced tumor cell proliferation and increased apoptosis rates, suggesting its viability as an adjunct therapy in cancer treatment protocols.
Properties
Molecular Formula |
C6H4N2O5 |
---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) |
InChI Key |
ANFXHMHIBRVKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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